molecular formula C10H9ClN4S B2622863 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2411261-65-7

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2622863
CAS No.: 2411261-65-7
M. Wt: 252.72
InChI Key: KICXBMZWAWIRER-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S.ClH/c11-10-14-8(5-15-10)7-4-13-9-6(7)2-1-3-12-9;/h1-5H,(H2,11,14)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUAAIHUHNDOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C3=CSC(=N3)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine; hydrochloride is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cancers due to their involvement in cell proliferation and survival.

Case Study: FGFR Inhibition

A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Among these derivatives, the compound 4h (closely related to the target compound) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound not only inhibited the proliferation of breast cancer cells but also induced apoptosis and reduced cell migration and invasion in vitro .

Antimicrobial Properties

The thiazole moiety in the compound is associated with various biological activities, including antimicrobial effects. Research has shown that thiazole derivatives exhibit substantial antibacterial and antifungal properties.

Case Study: Antimicrobial Assays

In a systematic evaluation, compounds containing thiazole rings were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans. The results indicated that certain derivatives displayed significant antimicrobial activity, suggesting that the thiazole ring contributes positively to the bioactivity of these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine; hydrochloride. Modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance its biological activity.

Table: Summary of SAR Findings

CompoundModificationActivity (IC50 or MIC)Target
4hNone7 nMFGFR1
4hThiazole additionSignificant antibacterial activity (MIC < 25 µg/mL)S. aureus
4hSubstituted at position XEnhanced apoptosis inductionBreast cancer cells

Future Directions and Research

The potential applications of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine; hydrochloride suggest a need for further research into its mechanisms of action and optimization for clinical use. Future studies could focus on:

  • In vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects on cancer cells and pathogens.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrrolo[2,3-b]pyridine-Thiazole Derivatives

4-(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
  • Molecular Formula : C₁₀H₈FN₄S
  • Exact Mass : 234.00205
  • Key Difference : Fluorine substitution at the 4-position of the pyrrolopyridine ring.
Pexidartinib Hydrochloride (Turalio®)
  • Structure : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride .
  • Molecular Weight : 456.85 g/mol
  • Key Differences: Additional pyridine and trifluoromethyl groups. Approved for TGCT (tenosynovial giant cell tumor) via CSF1R inhibition .

Pyrrolo[2,3-b]pyridine-Pyrimidine Analogs

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
  • Molecular Formula : C₁₁H₉N₅
  • Molecular Weight : 211.23 g/mol .
  • Key Difference : Replaces thiazole with a pyrimidine ring.
  • Impact : The pyrimidine ring’s nitrogen-rich structure may enhance π-π stacking interactions with aromatic residues in enzymatic targets, differing from the thiazole’s sulfur-based electronic profile .
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
  • Key Feature : Methoxy substitution on the pyrrolopyridine ring .
  • Impact : Methoxy groups typically improve metabolic stability by blocking oxidative degradation sites, a modification absent in the target compound .

Thiazole-Containing Amines with Varied Substituents

{[2-(1-Pyrrolidinyl)-1,3-Thiazol-4-yl]Methyl}Amine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₄S
  • Key Feature : Pyrrolidine substituent on the thiazole ring .
  • Comparison : The bulky pyrrolidine group may sterically hinder target binding compared to the simpler amine in the target compound .
2-(1-Methyl-1H-Pyrazol-4-yl)-5H,6H,7H,8H-Imidazo[1,2-a]Pyridin-3-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₆ClN₅
  • Key Feature : Imidazopyridine core instead of pyrrolopyridine .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Relevance References
Target Compound C₁₀H₉ClN₄S 252.73 Thiazol-2-amine, HCl salt Solubility enhancement
4-(4-Fluoro-pyrrolopyridinyl)thiazol-2-amine C₁₀H₈FN₄S 234.00 Fluorine substitution Increased lipophilicity
Pexidartinib HCl C₂₀H₁₈ClF₃N₆ 456.85 Trifluoromethyl, Chloro, Pyridine CSF1R inhibitor (FDA-approved)
4-(Pyrrolopyridinyl)pyrimidin-2-amine C₁₁H₉N₅ 211.23 Pyrimidine ring Enhanced π-π stacking
{[2-(1-Pyrrolidinyl)thiazol-4-yl]methyl}amine C₈H₁₄Cl₂N₄S 277.20 Pyrrolidine-thiazole Steric effects on binding

Key Research Findings

  • Substituent Effects : Fluorine and methoxy groups improve lipophilicity and metabolic stability, respectively .
  • Core Heterocycles : Thiazole vs. pyrimidine alters electronic properties; thiazole’s sulfur may engage in hydrophobic interactions, while pyrimidine’s nitrogens facilitate hydrogen bonding .
  • Pharmacological Potential: The target compound’s pyrrolopyridine-thiazole scaffold is structurally analogous to kinase inhibitors like pexidartinib, suggesting possible applications in oncology .

Biological Activity

The compound 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine; hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrole ring fused to a pyridine and a thiazole moiety. Its chemical formula is C10H8N4SHClC_{10}H_{8}N_{4}S\cdot HCl, and it exhibits notable solubility characteristics due to the presence of the hydrochloride salt form.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrrole compounds exhibit significant antibacterial properties. For instance, certain thiazole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The mechanism of action is believed to involve the inhibition of bacterial topoisomerases, which are critical for DNA replication.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Thiazole A3.12Staphylococcus aureus
Thiazole B12.5Escherichia coli
Thiazole C6.25Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in various cancer cell lines. Specifically, studies have shown that these compounds can inhibit cell proliferation in human cancer cells by modulating pathways related to cell cycle regulation and apoptosis .

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of thiazole derivatives on HepG2 liver cancer cells, several compounds demonstrated IC50 values in the low micromolar range, indicating significant potency against liver cancer cells without notable toxicity to normal cells .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV effectively. The binding interactions within the active sites of these enzymes have been elucidated through X-ray crystallography, revealing key hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Mechanism of Inhibition
DNA Gyrase2.9Competitive inhibition
Topoisomerase IV0.012Non-competitive inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine hydrochloride, and how should purity be validated?

  • Methodology :

  • Synthesis : Adapt multi-step protocols from analogous heterocyclic systems. For example, use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the pyrrolopyridine moiety to the thiazole core. Subsequent hydrochloride salt formation can be achieved via HCl gas bubbling in anhydrous ethanol .
  • Purity Validation : Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA/water) and LC-MS to confirm molecular weight (expected [M+H]⁺ ~261.3 for free base). Purity thresholds should exceed 95% (area normalization) for biological assays .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation products via UPLC-PDA-MS. For pH stability, incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation kinetics using UV-Vis spectrophotometry (λ = 254 nm) .
  • Data Interpretation : Compare chromatographic peak areas pre- and post-stress. Significant degradation (>10%) at physiological pH may indicate instability in biological matrices.

Q. How should researchers handle and store this compound to minimize decomposition?

  • Methodology :

  • Storage : Store lyophilized solid at -20°C under argon in amber vials to prevent oxidation and hygroscopic degradation. For solutions, use anhydrous DMSO (stored at -80°C with desiccants) and avoid freeze-thaw cycles .
  • Safety : Follow OSHA guidelines for handling amines and hydrochlorides. Use fume hoods, nitrile gloves, and PPE to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?

  • Methodology :

  • Reaction Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., coupling reactions). Pair with high-throughput experimentation (HTE) to screen catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) and solvents (DMF vs. THF) .
  • Case Study : ICReDD’s reaction path search methods reduced optimization time by 60% for similar heterocycles by integrating quantum calculations with robotic synthesis platforms .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Validation : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Control for variables like serum protein binding (use dialysis membranes) or metabolite interference (LC-MS/MS profiling) .
  • Case Study : Discrepancies in IC₅₀ values for kinase inhibitors were traced to ATP concentration variations; normalize assays to 1 mM ATP and include staurosporine as a control .

Q. How can solubility challenges in aqueous buffers be addressed without structural modification?

  • Methodology :

  • Formulation : Test co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions. For IV administration, use salt forms (e.g., besylate, maleate) with higher aqueous solubility. Characterize solubility via shake-flask method with HPLC quantification .
  • Case Study : A 20% w/v hydroxypropyl-β-cyclodextrin solution increased solubility of a related pyrrolopyridine derivative by 15-fold .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Profiling : Use stopped-flow NMR to monitor intermediates in Suzuki-Miyaura couplings. Compare reactivity of the thiazol-2-amine group with other directing groups (e.g., boronic esters).
  • Computational Analysis : Identify electron-deficient regions via electrostatic potential maps (MEPs) to predict regioselectivity in C–H activation reactions .

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